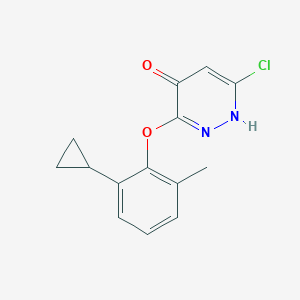
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-methylphenol with cyclopropyl bromide to form 2-cyclopropyl-6-methylphenol. This intermediate is then reacted with 6-chloropyridazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered properties.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in developing new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit homogentisate solanesyltransferase, affecting the biosynthesis of plastoquinone and carotenoids .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)-1H-pyridazin-4-one: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)-4-pyridazinyl 2-phenoxynicotinate: Another similar compound with variations in its molecular structure, affecting its reactivity and uses.
Uniqueness
Its unique structure allows for diverse chemical reactions and modifications, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
499223-49-3 |
|---|---|
Formule moléculaire |
C14H13ClN2O2 |
Poids moléculaire |
276.72 g/mol |
Nom IUPAC |
6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-1H-pyridazin-4-one |
InChI |
InChI=1S/C14H13ClN2O2/c1-8-3-2-4-10(9-5-6-9)13(8)19-14-11(18)7-12(15)16-17-14/h2-4,7,9H,5-6H2,1H3,(H,16,18) |
Clé InChI |
GZJVZGUUTYWVTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2CC2)OC3=NNC(=CC3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















